molecular formula C13H8ClF3N2O4S B12596406 Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-85-2

Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12596406
CAS No.: 646039-85-2
M. Wt: 380.73 g/mol
InChI Key: XZWCMXCLZMALTF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- is a complex organic compound with significant applications in various fields It is characterized by the presence of a benzenesulfonamide group, a chloro substituent, a nitro group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method involves the reaction of 2-chloronitrobenzene with chlorosulphonic acid. The reaction mass is heated to 100°C and maintained for 6 hours before cooling to ambient temperature. The mixture is then poured into chilled aqueous ammonia and stirred at -10°C for 3 hours. After warming to 23°C and stirring for an additional 2 hours, the reaction mixture is filtered, and the solid product is washed and dried .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition leads to disrupted cellular processes, particularly in cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell death in cancerous tissues .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzenesulfonamide: Similar in structure but lacks the trifluoromethylphenyl group.

    Benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it more effective in its applications compared to other similar compounds .

Properties

CAS No.

646039-85-2

Molecular Formula

C13H8ClF3N2O4S

Molecular Weight

380.73 g/mol

IUPAC Name

4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H8ClF3N2O4S/c14-11-6-5-10(7-12(11)19(20)21)24(22,23)18-9-3-1-8(2-4-9)13(15,16)17/h1-7,18H

InChI Key

XZWCMXCLZMALTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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